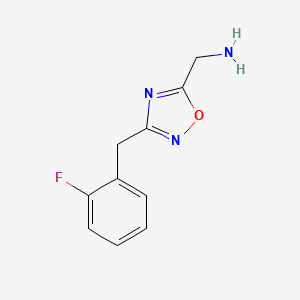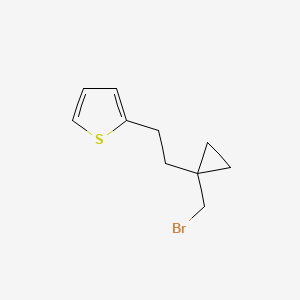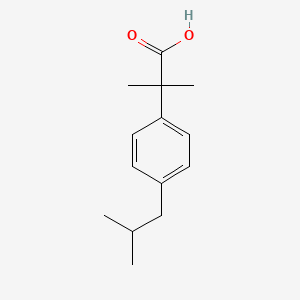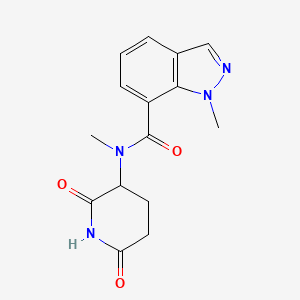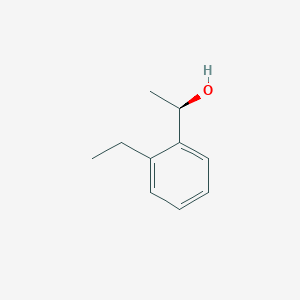
(R)-1-(2-Ethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-ethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a hydroxyl group attached to the ethan-1-ol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethylphenyl)ethanone, using a chiral reducing agent. This method ensures the production of the desired enantiomer with high enantiomeric purity. The reaction conditions typically involve the use of a chiral catalyst, such as a chiral borane or a chiral oxazaborolidine, under mild temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2-ethylphenyl)ethan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the ketone to the alcohol. The reaction is carried out in a solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1R)-1-(2-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2-ethylphenyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (2-ethylphenyl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (2-ethylphenyl)ethanone.
Reduction: (2-ethylphenyl)ethane.
Substitution: (2-ethylphenyl)ethyl chloride or (2-ethylphenyl)ethyl bromide.
科学的研究の応用
(1R)-1-(2-ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (1R)-1-(2-ethylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, affecting their structure and function. The ethyl group and phenyl ring contribute to the compound’s hydrophobic interactions, which can play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S)-1-(2-ethylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2-ethylphenyl)ethan-1-ol, with a different three-dimensional arrangement.
(1R)-1-(2-methylphenyl)ethan-1-ol: A similar compound with a methyl group instead of an ethyl group attached to the phenyl ring.
(1R)-1-(2-ethylphenyl)propan-1-ol: A compound with an additional carbon in the backbone, resulting in a propanol structure.
Uniqueness
(1R)-1-(2-ethylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the ethyl group on the phenyl ring. This configuration can result in distinct chemical and biological properties compared to its enantiomer or other similar compounds. The compound’s unique structure makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(1R)-1-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
InChIキー |
DMVMHZNPYMZYBE-MRVPVSSYSA-N |
異性体SMILES |
CCC1=CC=CC=C1[C@@H](C)O |
正規SMILES |
CCC1=CC=CC=C1C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


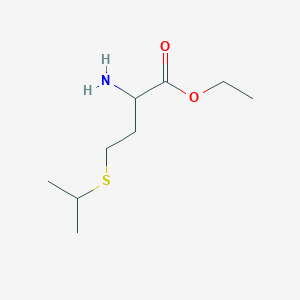
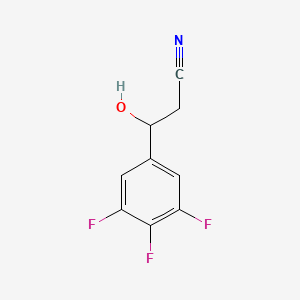
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)

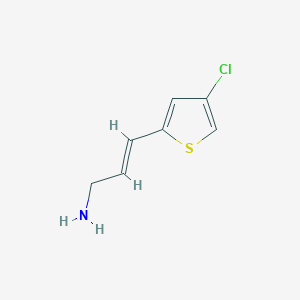




![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
